molecular formula C10H9ClN2S B14304129 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile CAS No. 113966-67-9

3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile

Cat. No.: B14304129
CAS No.: 113966-67-9
M. Wt: 224.71 g/mol
InChI Key: ATKPMOIJEDTJOU-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile is an organic compound that features a chloroaniline group, a methylsulfanyl group, and a prop-2-enenitrile backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Chloroaniline Intermediate: This can be achieved by nitration of aniline followed by reduction and chlorination.

    Introduction of the Methylsulfanyl Group: This step involves the reaction of the chloroaniline intermediate with a methylthiolating agent under basic conditions.

    Formation of the Prop-2-enenitrile Backbone: This can be done through a Knoevenagel condensation reaction between the chloroaniline intermediate and a suitable nitrile precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme-substrate interactions and other biochemical processes.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research and validation.

    Diagnostic Tools: May be used in the development of diagnostic assays and imaging agents.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloroaniline and methylsulfanyl groups may play key roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromoanilino)-3-(methylsulfanyl)prop-2-enenitrile: Similar structure with a bromo group instead of a chloro group.

    3-(4-Chloroanilino)-3-(ethylsulfanyl)prop-2-enenitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

    3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enamide: Similar structure with an amide group instead of a nitrile group.

Uniqueness

The unique combination of the chloroaniline, methylsulfanyl, and prop-2-enenitrile groups in 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

113966-67-9

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

3-(4-chloroanilino)-3-methylsulfanylprop-2-enenitrile

InChI

InChI=1S/C10H9ClN2S/c1-14-10(6-7-12)13-9-4-2-8(11)3-5-9/h2-6,13H,1H3

InChI Key

ATKPMOIJEDTJOU-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC#N)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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